MPO Inhibition Potency vs. Structural Analogs and Isozymes
2-(4-Chloro-3-fluorophenoxy)acetic acid demonstrates potent inhibition of myeloperoxidase (MPO), a key heme enzyme involved in inflammatory processes. In vitro assays reveal an IC50 of 1.0 nM against MPO chlorination activity and 1.4 nM against recombinant human MPO [1]. This potency represents a striking contrast to its activity against related peroxidases, exhibiting a >250-fold selectivity window over eosinophil peroxidase (EPX, IC50 = 360 nM) and a >30,000-fold window over lactoperoxidase (IC50 = 42,000 nM) [1]. While direct head-to-head comparison data for mono-halogenated analogs (e.g., 2-(4-chlorophenoxy)acetic acid) are not available in the same assay, this unique dual-halogenated structure confers an enzyme inhibition profile that is quantitatively distinct from the broader class of phenoxyacetic acids, which are primarily characterized as auxin mimics or herbicides rather than potent MPO inhibitors .
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | MPO: 1.0 nM (chlorination); 1.4 nM (recombinant human) |
| Comparator Or Baseline | EPX: 360 nM; Lactoperoxidase: 42,000 nM |
| Quantified Difference | >250-fold selectivity over EPX; >30,000-fold over lactoperoxidase |
| Conditions | In vitro: aminophenyl fluorescein assay, 10-min incubation |
Why This Matters
For researchers in inflammation or oxidative stress, this nanomolar MPO inhibition and high isozyme selectivity justify procurement over generic phenoxyacetic acids that lack any reported MPO activity.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Affinity Data for 2-(4-Chloro-3-fluorophenoxy)acetic acid. View Source
